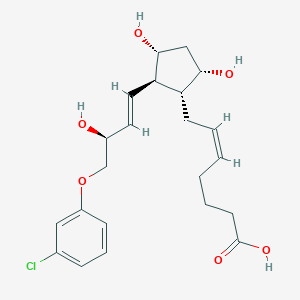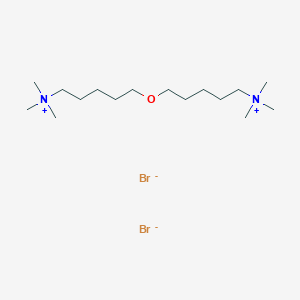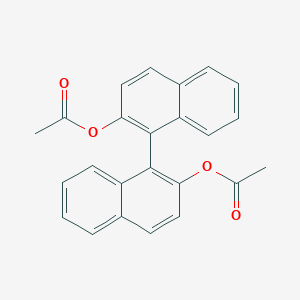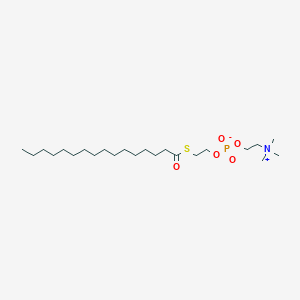![molecular formula C20H24O7 B027983 (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol CAS No. 890317-92-7](/img/structure/B27983.png)
(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related phenylpropane derivatives involves multi-step chemical reactions with specific conditions to achieve the desired product. For instance, the synthesis of 1-(4-Hydroxyphenyl)-2-(2′-methoxyphenoxy)propane-1,3-diol, a compound with structural similarities, has been achieved through the reductive decomposition with metallic sodium in liquid ammonia, showing the complexity and the precision required in synthesizing such compounds (Reznikov & Novitskii, 2004). The detailed synthesis process of our compound of interest, however, requires further exploration through specific research dedicated to its unique structure.
Molecular Structure Analysis
The molecular structure and conformation of compounds similar to our compound of interest have been elucidated using X-ray crystallography and spectroscopic methods, providing insight into their geometric configuration and the spatial arrangement of atoms. For example, the crystal structures of related β-diketones have shown them to adopt specific cis-diketo conformations, which are crucial for understanding the reactive properties and stability of such compounds (Emsley et al., 1987).
Chemical Reactions and Properties
Chemical reactions involving the compound or its related derivatives often result in the formation of various products, depending on the reaction conditions. For example, the hydrocarbonylation of prop-2-ene-1-ol catalyzed by rhodium triethylphosphine complexes produces butane-1,4-diol and 2-methylpropan-1-ol, among others, illustrating the versatility and reactivity of these compounds in synthetic chemistry (Simpson et al., 1996).
Wissenschaftliche Forschungsanwendungen
Metabolism and Degradation
Pseudomonas acidovorans D3, a natural bacterial isolate, has been shown to metabolize compounds similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol, utilizing them as sole carbon and energy sources. This process involves the cleavage of ether linkages and demethylation reactions, highlighting the potential of this compound in studies related to bacterial degradation of complex organic molecules (Vicuña et al., 1987).
Synthesis and Decomposition
The compound has been synthesized and studied for its reductive decomposition properties. Research by Reznikov and Novitskii (2004) demonstrates the synthesis of this compound and its subsequent decomposition, yielding products like guaiacol and catechol, which are significant in the context of organic synthesis and decomposition studies (Reznikov & Novitskii, 2004).
Structural Analysis and Properties
Research has been conducted on the crystal structures of similar lignin model compounds. These studies provide insights into the molecular conformations and interactions of such compounds, which is essential for understanding their chemical behavior and potential applications in various fields, including materials science and biochemistry (Stomberg & Lundquist, 1994).
Antioxidant Properties
Compounds structurally similar to (1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol have been isolated from natural sources like berries and have exhibited antioxidative properties. This suggests potential applications in pharmacology and natural product research (Kikuzaki et al., 1999).
Eigenschaften
IUPAC Name |
(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O7/c1-25-17-11-14(6-7-15(17)23)20(24)19(12-22)27-16-8-5-13(4-3-9-21)10-18(16)26-2/h3-8,10-11,19-24H,9,12H2,1-2H3/b4-3+/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYEZJIXULOZDRT-WGLWSTOQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CCO)OC(CO)C(C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/CO)O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
erythro-Guaiacylglycerol beta-coniferyl ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



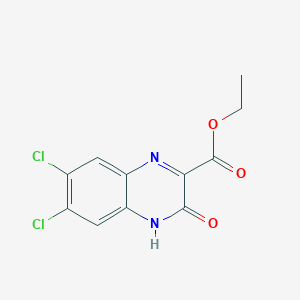
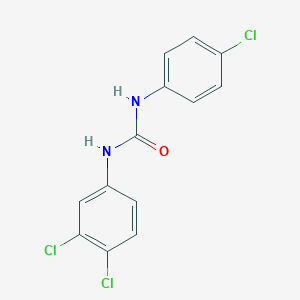
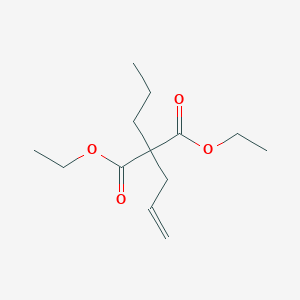
![2,2-Dimethyl-n-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B27912.png)
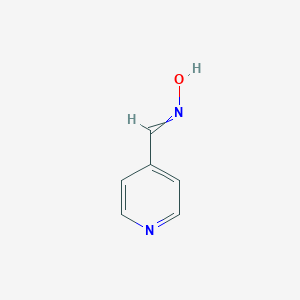
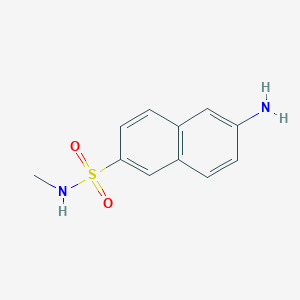
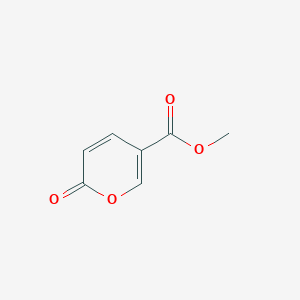
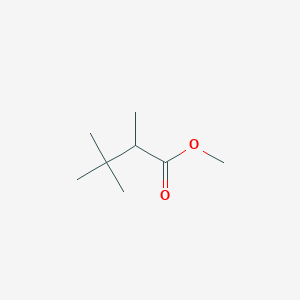
![Ammonium ((1S,3R,4R,7S)-3-bromo-1,7-dimethyl-2-oxobicyclo[2.2.1]heptan-7-yl)methanesulfonate](/img/structure/B27928.png)

